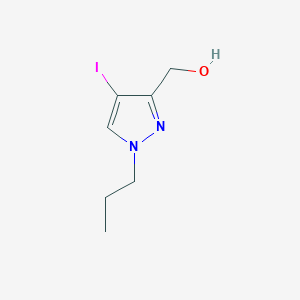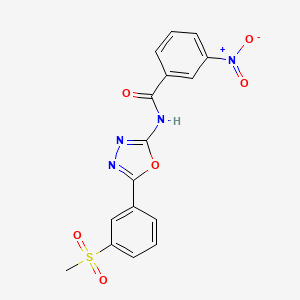
(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11IN2O and a molecular weight of 266.08 . It is a derivative of 4-Iodopyrazole , which is a valuable intermediate for the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is substituted at the 4-position with an iodine atom and at the 1-position with a propyl group. The 3-position of the pyrazole ring is linked to a methanol group .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound participates in various chemical reactions, including the reaction of alkylsulfanyl methyl pentane diones with nicotinic hydrazide, producing substituted 1H-pyrazoles (Баева et al., 2020).
- It is also involved in the synthesis of platinum group metal complexes with cyclic π-perimeter hydrocarbon, highlighting its role in complex molecular syntheses (Sairem et al., 2012).
Structural and Molecular Studies
- Structural analysis of derivatives, like the 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, reveals the geometric conformation and angles between different phenyl and pyrazole rings, indicating its use in structural chemistry (Li et al., 2012).
- It has a role in the synthesis and antimicrobial activity studies of pyrazoline derivatives, demonstrating its relevance in medicinal chemistry research (Kumar et al., 2012).
Material Science and Crystallography
- The compound is used in the synthesis of single crystals like 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, with studies focusing on their thermal and dielectric properties, indicating applications in material science and engineering (Vyas et al., 2012).
Catalysis and Environmental Applications
- It's also a part of studies in catalysis, such as the carbon dioxide-to-methanol conversion using a C-scorpionate iron(II) catalyst, underscoring its potential role in environmental chemistry and green technology (Ribeiro et al., 2017).
Propiedades
IUPAC Name |
(4-iodo-1-propylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJHABBVQKMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,4-Dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride](/img/structure/B2436136.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea](/img/structure/B2436144.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)
![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)


![(5-fluorobenzo[b]thiophen-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2436154.png)

